2-Amino-6-bromo-4-(methylsulfonyl)phenol
Description
2-Amino-6-bromo-4-(methylsulfonyl)phenol is an aromatic compound with a bromine atom, an amino group, and a methylsulfonyl group attached to a phenol ring
Properties
IUPAC Name |
2-amino-6-bromo-4-methylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQNATBOPYYDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Br)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-4-(methylsulfonyl)phenol typically involves the bromination of 2-Amino-4-(methylsulfonyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring. The process may involve the use of bromine or other brominating agents in the presence of a catalyst or under specific temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-4-(methylsulfonyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-Amino-4-(methylsulfonyl)phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 2-Amino-4-(methylsulfonyl)phenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-bromo-4-(methylsulfonyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-4-(methylsulfonyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and amino group can participate in various biochemical interactions, potentially affecting enzyme activity, protein function, and cellular signaling pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: Similar structure but lacks the methylsulfonyl group.
2-Amino-4-(methylsulfonyl)phenol: Similar structure but lacks the bromine atom.
4-Bromo-2-aminophenol: Similar structure but with different substitution patterns.
Uniqueness
2-Amino-6-bromo-4-(methylsulfonyl)phenol is unique due to the presence of both the bromine atom and the methylsulfonyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
2-Amino-6-bromo-4-(methylsulfonyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom and a methylsulfonyl group attached to a phenolic ring, which contributes to its biological activity. The molecular formula is C₇H₈BrNO₃S, and it has a molecular weight of 166.11 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including those associated with leukemia and solid tumors. The compound acts by inducing apoptosis and inhibiting cell cycle progression.
Table 1: Anticancer Activity Data
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| KARPAS422 | 12 | Inhibition of EZH2 |
| HL-60 (Leukemia) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation.
Case Study:
A study conducted on animal models showed that administration of this compound led to a significant reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Type of Activity |
|---|---|---|
| Staphylococcus aureus | 62.5 | Bactericidal |
| Escherichia coli | 125 | Bacteriostatic |
| Pseudomonas aeruginosa | 100 | Bacteriostatic |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The methylsulfonyl group may interact with specific enzymes involved in cancer progression.
- Modulation of Gene Expression: The compound influences gene expression related to cell survival and apoptosis.
- Antioxidant Properties: It exhibits antioxidant activity, which may contribute to its protective effects against cellular damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
